1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-10-12(9-14(18)20)17-15(21)16-7-2-8-19/h3-6,12,19H,2,7-10H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJMCKDYZAHBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-tolyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution or addition reactions.
Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group might yield a ketone or aldehyde, while reduction of the carbonyl group in the pyrrolidine ring might yield a secondary alcohol.
Scientific Research Applications
Metalloproteinase Inhibition
One of the prominent applications of this compound is its role as an inhibitor of metalloproteinases (MPs). Metalloproteinases are enzymes that play a critical role in the breakdown of extracellular matrix components, which is significant in various pathological conditions such as:
- Rheumatoid Arthritis : The inhibition of MPs can alleviate symptoms associated with joint degradation.
- Osteoarthritis : Similar to rheumatoid arthritis, MPs contribute to cartilage breakdown, making their inhibition beneficial for treatment.
- Tumor Metastasis : MPs facilitate tumor invasion and metastasis; thus, their inhibitors can potentially reduce cancer spread.
Studies have shown that compounds with similar structures effectively inhibit MPs, suggesting that 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may offer therapeutic benefits in these areas .
Anticancer Properties
Recent research indicates that derivatives of pyrrolidine compounds can exhibit anticancer activity. The structural characteristics of 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may enhance its ability to target cancer cells selectively.
A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for its potential as a chemotherapeutic agent .
Case Study 1: Rheumatoid Arthritis Treatment
In a clinical trial assessing the efficacy of metalloproteinase inhibitors in patients with rheumatoid arthritis, a compound structurally related to 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea was administered. The results showed a marked reduction in inflammatory markers and improved joint function over a six-month period. This supports the hypothesis that such compounds can mitigate the effects of rheumatoid arthritis by inhibiting MP activity .
Case Study 2: Cancer Cell Line Testing
A laboratory study evaluated the effects of various pyrrolidine derivatives on human cancer cell lines, including breast and colon cancer. The results indicated that one derivative exhibited up to 70% cell death at specific concentrations after 48 hours of exposure. This suggests that 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could have similar anticancer properties worth investigating further .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with biological molecules, influencing their activity. The hydroxypropyl and p-tolyl groups can also interact with hydrophobic or hydrophilic regions of the target molecules, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two classes of urea derivatives synthesized in recent studies, focusing on structural motifs, synthetic routes, and inferred properties.
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas ()
- Structural Differences: Core Heterocycle: The target compound uses a pyrrolidin-5-one ring, whereas analogs in feature pyrazole rings. Pyrrolidinone offers a ketone group for hydrogen bonding, while pyrazole provides aromaticity and nitrogen-based interactions. Substituents: The hydroxypropyl-urea chain in the target compound contrasts with the hydroxymethyl-pyrazole substituents in . The latter may exhibit higher polarity due to the hydroxymethyl group.
- Synthesis: Both compounds employ urea-forming reactions via amine-azide or amine-pyrazolooxazinone coupling. However, the target compound’s pyrrolidinone core likely requires additional steps for ketone formation, whereas pyrazole derivatives are synthesized directly from azides . Solvent systems (toluene, CHCl₃, EtOH–AcOH) and reflux conditions are shared, suggesting comparable thermal stability .
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ()
- Structural Differences: Aryl Group: The target compound’s p-tolyl group (methyl-substituted phenyl) is less polar than MK13’s 3,5-dimethoxyphenyl group. Methoxy groups enhance electron-donating effects and solubility but may reduce metabolic stability. Heterocyclic Attachment: MK13 uses a pyrazole ring, while the target compound’s pyrrolidinone provides a non-aromatic, conformationally constrained scaffold.
- Synthesis :
Comparative Data Table
Research Implications and Limitations
- Structural Advantages: The target compound’s pyrrolidinone core may improve target selectivity compared to pyrazole-based ureas, as seen in kinase inhibitors like CDK2/9 .
- Limitations : Direct pharmacological data are absent in the provided evidence. Further studies are required to evaluate solubility, stability, and binding affinity.
- Synthetic Challenges : The hydroxypropyl chain may introduce steric hindrance during coupling, necessitating optimized conditions compared to simpler alkyl/aryl analogs .
Biological Activity
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates the presence of a urea functional group linked to a pyrrolidine derivative, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some urea derivatives have been shown to possess antibacterial and antifungal properties. For instance, pyrazolyl-ureas demonstrate moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Certain derivatives inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example, compounds have been reported to inhibit TNFα production in cell lines, indicating anti-inflammatory properties .
- Antitumor Activity : Similar structures have been investigated for their antitumor potential. Hydroxylated chloroethylnitrosoureas were found to have reduced antitumor activity compared to their isomeric counterparts, highlighting the importance of structural modifications in enhancing efficacy .
The biological activity of 1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may involve several mechanisms:
- Enzyme Inhibition : Compounds with a urea moiety can act as enzyme inhibitors. For instance, some derivatives have shown inhibition of p38 MAPK, an important kinase in inflammatory responses .
- Cytokine Modulation : The ability to modulate cytokine production suggests that this compound could influence immune responses, potentially offering therapeutic benefits in autoimmune diseases.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A study on pyrazolyl-ureas revealed that modifications at specific positions could enhance their potency against various biological targets. The most active derivatives exhibited IC50 values in the nanomolar range against p38 MAPK .
- In another investigation, the genotoxicity of related compounds was assessed, revealing significant differences in DNA damage potential. These findings underscore the need for careful evaluation of safety profiles in drug development .
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
